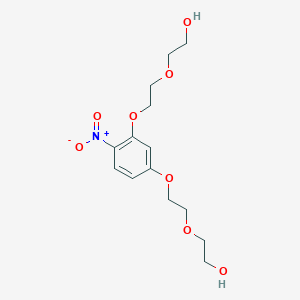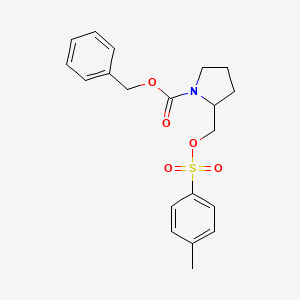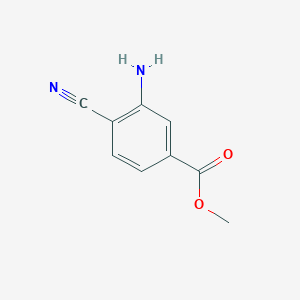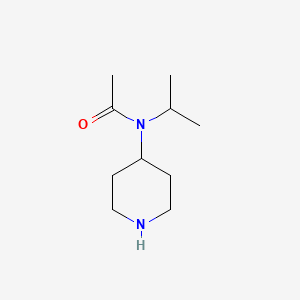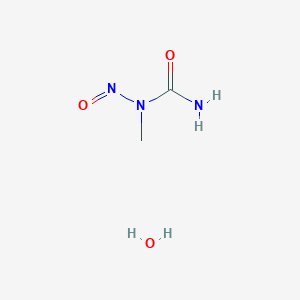
1-Methyl-1-nitrosourea hydrate
Descripción general
Descripción
1-Methyl-1-nitrosourea hydrate is an organic compound with the chemical formula C2H5N3O2·H2O. It is a member of the nitrosourea family, known for its alkylating properties. This compound is recognized for its mutagenic, carcinogenic, and cytotoxic effects, making it a significant subject of study in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-1-nitrosourea hydrate can be synthesized through the reaction of methylamine with nitrous acid, followed by the addition of urea. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves the careful handling of reagents to prevent decomposition and ensure high yield. The process includes the use of methylamine hydrochloride, sodium nitrite, and urea, with the reaction carried out in an aqueous medium .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1-nitrosourea hydrate undergoes various chemical reactions, including:
Alkylation: It transfers its methyl group to nucleophiles, such as DNA bases, leading to mutagenic effects.
Hydrolysis: In the presence of water, it decomposes to form methyl diazohydroxide and isocyanate.
Oxidation and Reduction: It can participate in redox reactions, although these are less common compared to alkylation.
Common Reagents and Conditions:
Alkylation: Typically involves nucleophiles like DNA bases under physiological conditions.
Hydrolysis: Occurs in aqueous solutions, often accelerated by acidic or basic conditions.
Major Products Formed:
Alkylation: Produces methylated nucleobases.
Hydrolysis: Results in the formation of methyl diazohydroxide and isocyanate.
Aplicaciones Científicas De Investigación
1-Methyl-1-nitrosourea hydrate is widely used in scientific research due to its potent biological effects:
Mecanismo De Acción
The primary mechanism of action of 1-Methyl-1-nitrosourea hydrate involves the transfer of its methyl group to nucleophilic sites on DNA, leading to the formation of methylated DNA bases. This alkylation process results in DNA damage, which can cause mutations, cell cycle arrest, and apoptosis . The compound targets various molecular pathways, including those involved in DNA repair and cell cycle regulation .
Comparación Con Compuestos Similares
N-Methyl-N-nitrosourea: Shares similar alkylating properties but differs in its stability and reactivity.
1,3-Bis(2-chloroethyl)-1-nitrosourea: Another nitrosourea compound with distinct chemical properties and therapeutic applications.
Uniqueness: 1-Methyl-1-nitrosourea hydrate is unique due to its high reactivity and ability to cross the blood-brain barrier, making it particularly useful in neurological research . Its potent mutagenic and carcinogenic effects also distinguish it from other nitrosoureas .
Propiedades
IUPAC Name |
1-methyl-1-nitrosourea;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O2.H2O/c1-5(4-7)2(3)6;/h1H3,(H2,3,6);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDUTFJJUOAKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N)N=O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1598381-38-4 | |
| Record name | Urea, N-methyl-N-nitroso-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1598381-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


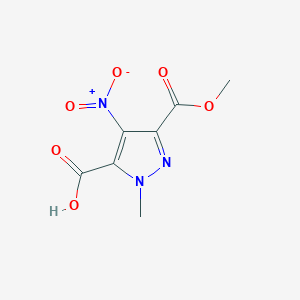
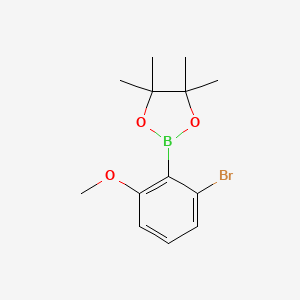

![2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole](/img/structure/B3243821.png)

![2,3-Dihydro-1h-spiro[isoquinoline-4,4'-piperidin]-1-one](/img/structure/B3243824.png)
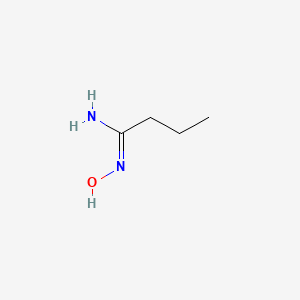
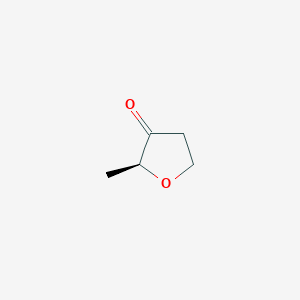
![Tert-butyl 3-((3S,5R,8AS)-5-cyano-3-phenylhexahydro-5H-oxazolo[3,2-A]pyridin-5-YL)-3-hydroxyazetidine-1-carboxylate](/img/structure/B3243848.png)
